2,6-dichloro-9-isopropyl-9H-purine
Overview
Description
2,6-Dichloro-9-isopropyl-9H-purine is a heterocyclic compound with the molecular formula C8H8Cl2N4. It is a derivative of purine, a fundamental structure in many biological molecules. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and an isopropyl group at position 9 of the purine ring .
Scientific Research Applications
2,6-Dichloro-9-isopropyl-9H-purine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known that purine derivatives often interact with various enzymes and receptors in the body, playing key roles in signal pathways .
Mode of Action
Some purine derivatives have been found to induce apoptosis in cancer cell lines . This suggests that 2,6-dichloro-9-isopropyl-9H-purine may interact with its targets to trigger programmed cell death.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the skin . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
Some purine derivatives have been found to induce apoptosis in cancer cell lines , suggesting that this compound may have similar effects.
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure could affect its stability.
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-9-isopropyl-9H-purine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as kinases, which are pivotal in regulating cellular processes. The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting their activity. This inhibition can lead to alterations in cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the proliferation and apoptosis of cancer cells by interfering with specific signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition. This binding can result in the suppression of enzyme activity, which in turn affects downstream signaling pathways and cellular functions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects are often observed, where a specific dosage level is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . Its role in these pathways underscores its importance in cellular metabolism and biochemical regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-9-isopropyl-9H-purine typically involves the reaction of 2,6-dichloropurine with isopropyl halides under basic conditions. For instance, 2,6-dichloropurine can be reacted with isopropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-9-isopropyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reacting with methylamine would yield this compound-2-amine .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: Lacks the isopropyl group at position 9.
2,6-Dichloro-9-propyl-9H-purine: Similar structure but with a propyl group instead of an isopropyl group.
2,6-Dichloro-9-isopropyl-8-methyl-9H-purine: Contains an additional methyl group at position 8.
Uniqueness
2,6-Dichloro-9-isopropyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
2,6-dichloro-9-propan-2-ylpurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFDRUWUYSFGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459110 | |
Record name | 2,6-dichloro-9-isopropyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203436-45-7 | |
Record name | 2,6-dichloro-9-isopropyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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